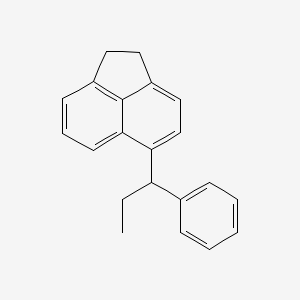
5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a phenylpropyl group attached to a dihydroacenaphthylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene typically involves the reaction of acenaphthylene with 1-phenylpropyl halides under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or nickel, and requires a controlled environment to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its fully saturated form. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. Halogenation and alkylation are common examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Halogens (chlorine, bromine), alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed:
Oxidation: Various oxidized derivatives, such as ketones and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the interactions of aromatic hydrocarbons with biological systems
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its aromatic nature and stability.
Mechanism of Action
The mechanism by which 5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The phenylpropyl group can participate in various bonding interactions, while the dihydroacenaphthylene moiety provides a stable aromatic framework. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Acenaphthylene: A simpler aromatic hydrocarbon with similar structural features.
1-Phenylpropyl derivatives: Compounds with the phenylpropyl group attached to different aromatic or aliphatic backbones.
Dihydroacenaphthylene derivatives: Compounds with modifications to the dihydroacenaphthylene moiety.
Uniqueness: 5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene is unique due to the combination of the phenylpropyl group and the dihydroacenaphthylene moiety This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Properties
CAS No. |
92669-84-6 |
|---|---|
Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
5-(1-phenylpropyl)-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C21H20/c1-2-18(15-7-4-3-5-8-15)19-14-13-17-12-11-16-9-6-10-20(19)21(16)17/h3-10,13-14,18H,2,11-12H2,1H3 |
InChI Key |
XHVJTESEPRJICX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=CC=C3CCC4=C3C2=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















